N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
Description
This compound features a thiophene ring substituted with a 1-hydroxyethyl group, a cyclopentylmethyl spacer, and a propanamide linker terminating in a 4-(trifluoromethyl)phenyl group. Structural analogs often vary in core heterocycles, substituents, or terminal aromatic groups, leading to differences in pharmacological profiles .
Properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3NO2S/c1-15(27)18-9-10-19(29-18)21(12-2-3-13-21)14-26-20(28)11-6-16-4-7-17(8-5-16)22(23,24)25/h4-5,7-10,15,27H,2-3,6,11-14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYINJDOSOZLER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and hypothesized pharmacological implications:
| Compound Name | Core Structure | Key Substituents | Pharmacological Implications | Evidence ID |
|---|---|---|---|---|
| Target Compound | Thiophene | 1-hydroxyethyl, cyclopentylmethyl, CF₃-phenyl | Enhanced hydrophobicity; potential CNS activity | [1, 2] |
| N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide | Biphenyl | Indole-ethyl, fluoro-biphenyl | Serotonin receptor modulation; π-π interactions | [3] |
| 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-... (furopyridine core) | Furo[2,3-b]pyridine | CF₃-ethylamino, cyclopropane carbamoyl | Kinase inhibition; improved metabolic stability | [5] |
| N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | Propanamide | Tetrazole, methoxyphenyl | Bioisosteric replacement (tetrazole for COOH) | [7] |
Key Observations:
- Core Heterocycles: The thiophene in the target compound offers distinct electronic properties compared to indole () or furopyridine ().
- Fluorinated Groups: The CF₃ group in the target compound increases lipophilicity and resistance to oxidative metabolism compared to the methoxy group in ’s compound, which may enhance solubility but reduce membrane permeability .
- Bioisosteres: The tetrazole in ’s compound mimics carboxylic acids, improving oral bioavailability, whereas the CF₃ group in the target compound prioritizes hydrophobic binding pockets .
Binding Affinity and Docking Studies
Using Glide XP scoring (), the target compound’s CF₃-phenyl and cyclopentylmethyl groups may contribute to hydrophobic enclosure in protein pockets, similar to the fluoro-biphenyl in . However, the indole’s NH group in ’s compound could form hydrogen bonds absent in the target molecule .
Pharmacokinetic and Bioactivity Profiles
- Metabolic Stability: The CF₃ group in the target compound reduces CYP450-mediated oxidation compared to ’s methoxyphenyl group, which is susceptible to demethylation .
- Target Engagement: The thiophene core may favor interactions with lipid-rich CNS targets, whereas ’s furopyridine could inhibit kinases via π-stacking with ATP-binding domains .
Q & A
Q. What are the critical steps and considerations for synthesizing N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide?
Answer: Synthesis typically involves multi-step organic reactions, including:
- Cyclopentane Ring Functionalization : Introduction of the thiophen-2-yl moiety via Suzuki-Miyaura coupling or nucleophilic substitution, requiring anhydrous conditions and palladium catalysts .
- Amide Bond Formation : Coupling the cyclopentane-thiophene intermediate with 3-(4-(trifluoromethyl)phenyl)propanoic acid using carbodiimide reagents (e.g., EDC/HOBt) under nitrogen atmosphere to prevent hydrolysis .
- Hydroxyethyl Group Installation : Controlled reduction of a ketone intermediate (e.g., using NaBH4 in ethanol) to avoid over-reduction .
Q. Key Considerations :
- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high purity (>95%) .
Q. How can researchers confirm the structural identity and purity of the synthesized compound?
Answer: Analytical techniques include:
| Technique | Purpose | Example Parameters | Reference |
|---|---|---|---|
| NMR | Confirm stereochemistry and functional groups | -NMR (400 MHz, CDCl): δ 7.6–7.4 (m, 4H, aromatic), 2.9 (t, 2H, CH) | |
| HPLC | Assess purity | C18 column, 70:30 ACN/HO, λ = 254 nm, retention time = 12.3 min | |
| HRMS | Verify molecular formula | ESI-MS: m/z calc. 467.18 [M+H], found 467.19 |
Critical Step : Compare spectral data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be systematically addressed?
Answer: Contradictions often arise from pharmacokinetic (PK) variability or off-target effects. Mitigation strategies include:
- Metabolic Stability Assays : Use liver microsomes to predict hepatic clearance and adjust dosing regimens .
- Plasma Protein Binding Studies : Evaluate compound availability using equilibrium dialysis (e.g., 95% bound in human serum) .
- Target Engagement Validation : Employ CRISPR-edited cell lines to confirm on-target effects .
Q. Example Workflow :
Repeat in vitro assays with fresh compound batches.
Conduct PK/PD modeling to align in vitro IC with in vivo efficacy .
Q. What methodologies optimize reaction yield and scalability for large-scale synthesis?
Answer: Optimization strategies include:
| Parameter | Optimization Approach | Impact | Reference |
|---|---|---|---|
| Catalyst | Switch from Pd(PPh) to XPhos Pd G3 | Reduces catalyst loading (5 → 1 mol%) | |
| Solvent | Replace DMF with THF/water biphasic system | Improves yield (65% → 82%) and simplifies purification | |
| Process | Continuous flow synthesis for amidation | Enhances throughput (batch → 5 g/hr) |
Validation : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, pH) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking : Use Glide XP (Schrödinger) to simulate binding to targets (e.g., AKR1C3 for prostate cancer). Key parameters: hydrophobic enclosure scoring and hydrogen-bond networks .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
- Free Energy Calculations : Apply MM-GBSA to predict ΔG (e.g., −9.8 kcal/mol for AKR1C3) .
Validation : Compare with SPR (surface plasmon resonance) data for binding affinity (K = 12 nM) .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
Answer:
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and −40°C .
- 2D Experiments : Use HSQC and HMBC to assign quaternary carbons and long-range couplings .
- Crystallography : Grow single crystals (e.g., via vapor diffusion with hexane/EtOAc) for X-ray structure validation .
Case Study : A 2.1 Å resolution X-ray structure confirmed the thiophene ring orientation, resolving NOE ambiguities .
Q. How to design structure-activity relationship (SAR) studies for derivative synthesis?
Answer:
- Core Modifications : Vary the cyclopentylmethyl group (e.g., replace with cyclohexyl) to assess steric effects .
- Functional Group Swaps : Substitute trifluoromethyl with cyano to evaluate electronic impacts on receptor binding .
- Bioisosteres : Replace the propanamide with sulfonamide to improve metabolic stability .
Data Analysis : Use IC heatmaps and PCA (principal component analysis) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
